Journal Name:Pans nexus
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Exploring electromechanical utility of GaAs interdigitated transducers; using finite-element-method-based parametric analysis and experimental comparison
Pans nexus ( IF 0 ) Pub Date: 2022-12-27 , DOI: 10.1116/6.0002169
Analysis of interdigitated transducers often relies on phenomenological models to approximate device electrical performance. While these approaches prove essential for signal processing applications, phenomenological models provide limited information on the device’s mechanical response and physical characteristics of the generated acoustic field. Finite element method modeling, in comparison, offers a robust platform to study the effects of the full device geometry on critical performance parameters of interdigitated transducer devices. In this study, we fabricate a surface acoustic wave resonator on semi-insulating GaAs (100), which consists of an interdigitated transducer and acoustic mirror assembly. The device is subsequently modeled using fem software. A vector network analyzer is used to measure the experimental device scattering response, which compares well with the simulated results. The wave characteristics of the experimental device are measured by contact-mode atomic force microscopy, which validates the simulation’s mechanical response predictions. We further show that a computational parametric analysis can be used to optimize device designs for series resonance frequency, effective coupling coefficient, quality factor, and maximum acoustic surface displacement.
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Pneumatic controlled nanosieve for efficient capture and release of nanoparticles
Pans nexus ( IF 0 ) Pub Date: 2022-12-01 , DOI: 10.1116/6.0002107
A pneumatic controlled nanosieve device is demonstrated for the efficient capture and release of 15 nm quantum dots. This device consists of a 200 nm deep glass channel and a polydimethylsiloxane-based pneumatic pressure layer to enhance target capture. The fluid motion inside the nanosieve is studied by computational fluidic dynamics (CFD) and microfluidic experiments, enabling efficient target capture with a flow rate as high as 100 μl/min. In addition, microgrooves are fabricated inside the nanosieve to create low flow rate regions, which further improves the target capture efficiency. A velocity contour plot is constructed with CFD, revealing that the flow rate is the lowest at the top and bottom of the microgrooves. This phenomenon is supported by the observed nanoparticle clusters surrounding the microgrooves. By changing the morphology and pneumatic pressure, this device will also facilitate rapid capture and release of various biomolecules.
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Surface property control for 193 nm immersion resist by addition of Si compound
Pans nexus ( IF 0 ) Pub Date: 2023-01-06 , DOI: 10.1116/6.0002128
In ArF immersion lithography, the presence of immersion liquid between the resist surface and the lens causes problems, such as the leaching of the photoacid generator into the liquid and the presence of residual liquid on the resist surface, which can result in watermarks and other defects. One method to address such issues is adding an F-based compound with low dry-etch resistance to the resist. In the present study, we developed a novel resist for ArF immersion exposure that replaces the F compound with an Si (dimethylpolysiloxane)-based additive to enhance dry-etch resistance. We experimentally evaluated contact angles with respect to water and developer solution, depth concentration of the additives (segregation), agent dissolution (leaching), dry-etch resistance, and spectral transmittance of the comparative resists. Simulation studies were performed to evaluate pattern profiles. The developed resist with the Si-based additive showed improved properties compared with that with the F-based additive.
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Ultra high vacuum beam pipe of the Einstein Telescope project: Challenges and perspectives
Pans nexus ( IF 0 ) Pub Date: 2023-02-01 , DOI: 10.1116/6.0002323
The Einstein Telescope (ET) is a project aiming to realize a facility to host a gravitational wave (GW) detector of the third generation. The new instrument will change our vision of the Universe by observing millions of GW signals emitted during the coalescence of stellar and intermediate-mass black hole binary systems. It will permit to shed light on the first phase of the Universe formation and it will contribute to solving the dark matter enigma. The new GW detector is conceived as a series of six nested Michelson interferometers forming a triangle of 10 km side. The laser light biasing the interferometers must propagate in large ultra-high vacuum (UHV) tubes in order to reduce the noise induced by the residual gas pressure fluctuations, setting a requirement on the residual pressure in the 10−10 mbar range. The vacuum system will be made of a pipe with a 1 m diameter and an overall length of 120 km, making ET one of the largest UHV systems ever made. The giant UHV project asks for attentive optimization of material choice, manufacturing processes, post-processing treatments of the tubes, and pumping systems in order to find a cost-effective solution. In this article, we shortly review the vacuum solution adopted in the case of the second generation of GW detectors. After a general description of the main elements that constitute the ET vacuum system, the detailed design being the subject of the next 3 years of work, we will present a refined calculation of the noise due to residual-gas pressure fluctuations in the ET beam pipe.
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Physical vapor deposition of Yb-doped Cs2AgSbBr6films
Pans nexus ( IF 0 ) Pub Date: 2023-03-06 , DOI: 10.1116/6.0002475
Ytterbium-doped halide double perovskites of the form Cs2AgBX6 (B = Bi, Sb, In and X = Cl, Br) are being explored as potential lead-free UV/blue to near-infrared (NIR) downconversion materials. Of the various B and X combinations, Cs2AgSbBr6 has only recently been synthesized and never yet deposited as a film using vapor deposition. Here, we report the deposition of undoped and Yb-doped Cs2AgSbBr6 thin films via thermal evaporation from CsBr, AgBr, SbBr3, and YbBr3. Film composition control is difficult due to the high volatility of SbBr3. We explored various strategies, including co-evaporation and sequential deposition of layers, followed by postdeposition annealing. The formation of Cs2AgSbBr6 was confirmed with x-ray diffraction and optical absorption, although impurity phases such as Cs2AgBr3 were often present because the films easily became Sb-deficient due to volatile SbBr3 leaving the film. NIR photoluminescence quantum yields of up to 12% were achieved with this material for the first time. The optical properties and reported bandgap transitions are critically reviewed and assessed in light of new optical absorption data from thin films. The Cs2AgSbBr6 film has an indirect bandgap at 1.95 ± 0.05 eV followed by a direct transition at 2.5 ± 0.05 eV.
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Restoration of the original depth distribution from experimental SIMS profile using the depth resolution function in framework of RMR model
Pans nexus ( IF 0 ) Pub Date: 2023-03-14 , DOI: 10.1116/6.0002302
In this paper, the problem of depth profiling analysis of nanoscale heterostructures containing doped delta layers and quantum wells using the SIMS method is considered. Based on computer simulation data and previously obtained experimental data, we demonstrated that the RMR model most accurately and completely describes the redistribution of the analyzed element in ultrathin layers that occurs during ion sputtering. A comparative analysis of the surface roughness–ion mixing–recoil implantation (RMR) model with MRI (mixing-roughness-information depth) and UDS (up-and-down slope) models proposed by Hoffman and Dowsett, respectively, was performed. It was shown that the introduction into the MRI model of a parameter describing some layer of constant thickness, in which the components of the analyzed layer and matrix elements are uniformly mixed, is not quite justified. It is concluded that during depth profiling of a monoatomic layer, the center of mass of this layer shifts away from the surface, as predicted by the RMR model, rather than toward the surface, as predicted by the MRI model. It is found that preferential sputtering does not affect the experimental depth distribution of elements obtained by the SIMS method.
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Role of dose optimization in Ru atomic layer deposition for low resistivity films
Pans nexus ( IF 0 ) Pub Date: 2022-12-13 , DOI: 10.1116/6.0002153
Ruthenium (Ru) is an alternative to copper (Cu) and cobalt (Co) interconnect layers in sub 20 nm features due to its low resistivity in scaled wires and low diffusion into porous low-K dielectrics (SiCOH). Two goals for a successful Ru atomic layer deposition (ALD) process are to enable films with resistivity values as close as possible to that of bulk Ru and to enable selective deposition to achieve bottom-up fill of vias. In this work, the effects of dose variation on resistivity and selectivity of the Ru ALD process using a dicarbonyl-bis(5-methyl-2, 4-hexanediketonato) Ru(II) precursor, Ru(IHD)2(CO)2 (“Carish”), and O2/He coreactant were investigated. Instead of varying the Carish precursor dose to optimize the growth rate per cycle, the precursor dose was optimized to reduce the film resistivity from 18.5 to 10.2 μΩ cm. By varying the O2/He coreactant dose, the substrate selectivity of the ALD process was successfully enhanced as evidenced by the increased nucleation delay on bis(N,N-dimethylamino)dimethylsilane passivated SiO2 over hydrofluoric acid-cleaned SiO2. These findings highlight the importance of dose optimization beyond the ALD saturation point in developing a selective and low resistivity Ru ALD process. Density functional theory calculations were performed to provide a mechanistic understanding of the underlying surface reactions of the Carish precursor and the roles of CH3 passivation and O2 coreactants.
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A novel thermionic crystal electron emission effect similar to Kikuchi lines
Pans nexus ( IF 0 ) Pub Date: 2023-01-11 , DOI: 10.1116/6.0002375
Kikuchi lines, known since 1928 [S. Kikuchi, Jpn. J. Phys. 5, 83 (1928)], are generated by irradiating a crystal with high-energy e-beam in SEM or TEM and observing backscattered electrons diffraction on crystalline planes. The Kikuchi line effect gave rise to several useful tools in electron microscopy of crystalline and nanocrystalline materials [K. Saruwatari, et al., J. Mineral. Petrol. Sci. 103, 16 (2007)]. We have discovered a similar diffraction effect but of the crystal’ own thermally emitted electrons.
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All field emission experiments are noisy, … are any meaningful?
Pans nexus ( IF 0 ) Pub Date: 2023-01-27 , DOI: 10.1116/6.0002338
Representing field emission data on a Fowler–Nordheim plot is both very common and strongly not recommended. It leads to a spurious estimation of the emitter parameters despite a very good data fit. There is a lack of a reliable method of analysis and a proper estimation of the uncertainty in the extracted parameters. In this article, we show that the uncertainty in the estimation of the field enhancement factor or the emission area can be as high as ±50% even for a tungsten single emitter in good ultrahigh vacuum conditions analyzed by the Murphy–Good model. Moreover, the choice of the exact Murphy–Good method can have a noticeable impact. We found that advanced analysis methods, based on the measurement of the differential conductance of the emitter, are so demanding in terms of emitter stability that up to now its requirements are probably out of reach in any field emission laboratory.
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Effects of the temperature of a protic ionic liquid on ion beam production by vacuum electrospray
Pans nexus ( IF 0 ) Pub Date: 2023-03-14 , DOI: 10.1116/6.0002403
Ionic liquid ion sources generate ion beams from ionic liquids by vacuum electrospray. Electrospray characteristics generally depend on the physical properties of the liquids used. A key factor affecting physical properties is temperature. In this study, ion beam production was investigated using a protic ionic liquid, propylammonium nitrate (PAN), at temperatures ranging from 22 to 60 °C. An ion beam was produced using a needle emitter equipped with a cartridge heater, thermocouple, and sharpened glass rod externally wetted with PAN. The experimental results showed that the heating of the emitter increased the ion beam current. This will be due to an increase in the conductivity and a decrease in the viscosity of PAN with increasing temperature. Furthermore, the abundance of larger cluster ions increased, whereas that of smaller cluster ions decreased with increasing temperature. It turned out, however, that higher heating of the emitter stopped ion beam production. Two hypotheses for the beam stop are proposed and discussed.
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